molecular formula C19H22N2O5S2 B2635464 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 922910-25-6

2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2635464
CAS No.: 922910-25-6
M. Wt: 422.51
InChI Key: VOKDXHXMFHTRSW-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene core with a sulfonyl and carboxamide functional group.

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The sulfonyl and carboxamide groups are then introduced through subsequent reactions, often involving sulfonyl chlorides and amines under controlled conditions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or carboxamide groups.

    Substitution: The benzothiophene core and the sulfonyl group can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-methoxybenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:

  • 2-[3-(4-methoxybenzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-[3-(benzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-26-12-6-8-13(9-7-12)28(24,25)11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)27-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKDXHXMFHTRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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